异癸基丙烯酸酯

描述

Isodecyl acrylate is a versatile monomer used extensively in polymer chemistry for the synthesis of various polymers and copolymers. Its unique properties, such as flexibility, adhesion, and water resistance, make it valuable in coatings, adhesives, and sealants. This monomer is particularly interesting due to its ability to undergo various chemical reactions, providing a wide range of applications in materials science.

Synthesis Analysis

Isodecyl acrylate can be synthesized through several methods, including the esterification of acrylic acid with isodecyl alcohol in the presence of a catalyst. The synthesis process is crucial for determining the purity and properties of the final product. For example, the nickel-catalyzed synthesis of acrylates from isocyanates presents a method for preparing acrylates, which could be adapted for isodecyl acrylate synthesis by using isodecyl alcohol as a starting material (Miura, Mikano, & Murakami, 2011).

Molecular Structure Analysis

The molecular structure of isodecyl acrylate plays a significant role in its reactivity and polymerization behavior. Studies on related acrylates suggest that the structure of the acrylate, including the length of the alkyl chain and the presence of functional groups, affects its polymerization kinetics and the properties of the resulting polymer (Okamoto, Shinozuka, & Endo, 2022).

Chemical Reactions and Properties

Isodecyl acrylate participates in various chemical reactions, such as polymerization and copolymerization, leading to materials with diverse properties. The monomer's reactivity is influenced by factors such as the type of catalyst and reaction conditions. For instance, the dimerization of acrylates through metal-isocyanide complex catalysts demonstrates the potential for creating complex structures from simple acrylate monomers (Saegusa, Ito*, Kinoshita, & Tomita, 1970).

Physical Properties Analysis

The physical properties of isodecyl acrylate, such as its boiling point, viscosity, and solubility, are essential for its application in various industries. These properties are determined by the molecular structure of the acrylate. Studies on similar compounds can provide insights into the behavior of isodecyl acrylate under different conditions (Hochart, Levalois-Mitjaville, & Jaeger, 2000).

Chemical Properties Analysis

The chemical properties of isodecyl acrylate, including its reactivity towards different reagents and conditions, dictate its utility in synthesizing polymers with desired characteristics. The acrylate's ability to form polymers with specific functionalities is crucial for tailoring materials for particular applications. Research on the polymerization behavior and reactivity ratios of acrylates provides valuable information on optimizing polymer synthesis processes (Ge, Ma, & Xue, 2009).

科学研究应用

聚合和共聚合过程:

- Hochart, Levalois-Mitjaville, & Jaeger (2000) 探索了使用低压微波等离子体过程聚合异癸基丙烯酸酯。他们发现在这个过程中尊重了经典的自由基机制,并且异癸基丙烯酸酯表现出显著的反应性 (Hochart, Levalois-Mitjaville, & Jaeger, 2000)。

纳米粒子形成:

- Poulain, Nakache, Pina, & Levesque (1996) 研究了在囊泡中聚合异癸基丙烯酸酯以形成纳米粒子,实现了高聚合速率和转化率。这项工作表明了异癸基丙烯酸酯在创建稳定纳米粒子方面的潜力 (Poulain, Nakache, Pina, & Levesque, 1996)。

在润滑油中的应用:

- Ghosh 和 Das (2013) 合成了异癸基丙烯酸酯的聚合物,用作润滑油中的添加剂,评估它们作为凝固点降低剂和粘度指数改进剂的性能。他们发现基于异癸基丙烯酸酯的聚合物可以有效改善润滑油的性能 (Ghosh & Das, 2013)。

双重固化异氰酸酯-丙烯酸酯体系:

- Studer, Decker, Beck, Schwalm, & Gruber (2005) 研究了结合异氰酸酯-丙烯酸酯和羟基丙烯酸酯单体的双重固化体系,通过加热和紫外辐照进行固化。这项研究突出了异癸基丙烯酸酯在先进涂料应用中的潜力 (Studer et al., 2005)。

润滑油中的可生物降解添加剂:

- Upadhyay, Dey, & Ghosh (2016) 合成了异癸基丙烯酸酯的同聚物和共聚物,用作润滑油中的可生物降解多功能添加剂。他们发现这些聚合物作为凝固点降低剂和粘度指数改进剂表现良好,并具有可生物降解性的额外优势 (Upadhyay, Dey, & Ghosh, 2016)。

吸油网络应用:

- Atta & Arndt (2005) 合成了1-辛烯和异癸基丙烯酸酯的交联共聚物,用于吸油应用。研究表明,油吸收性受交联程度和共聚物单元的疏水性显著影响 (Atta & Arndt, 2005)。

作用机制

Target of Action

Isodecyl acrylate is an acrylate ester . It is used predominantly in the field of polymer science due to its ability to form polymers with flexible backbones and low glass transition temperatures . The primary targets of isodecyl acrylate are the molecules it interacts with during the polymerization process.

Mode of Action

Isodecyl acrylate interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers (in this case, isodecyl acrylate) are chemically bonded to form a larger molecule, a polymer . The polymerization of isodecyl acrylate can be initiated by various methods, including thermal initiation and electron-beam irradiation .

Biochemical Pathways

The biochemical pathways involved in the action of isodecyl acrylate are primarily related to the polymerization process. During polymerization, isodecyl acrylate molecules react with each other to form a polymer chain. This process can be influenced by various factors, including the presence of a catalyst or initiator, temperature, and the concentration of the monomer .

Pharmacokinetics

It’s important to note that isodecyl acrylate is a liquid at room temperature and has a low solubility in water , which can influence its behavior in an industrial setting.

Result of Action

The result of the polymerization of isodecyl acrylate is the formation of a polymer with a flexible backbone and low glass transition temperature . These properties make the resulting polymer useful in various applications, including the creation of pressure-sensitive adhesives, sealants, and coatings .

Action Environment

The action of isodecyl acrylate, specifically its polymerization, can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of oxygen can inhibit the polymerization of acrylates, including isodecyl acrylate .

安全和危害

Isodecyl acrylate may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

未来方向

Isodecyl acrylate has been used to synthesize copolymers with olive oil, which showed potential multifunctional additive performance as viscosity modifier and pour point depressant along with excellent biodegradability . This indicates a promising direction for the use of isodecyl acrylate in the development of biodegradable materials .

属性

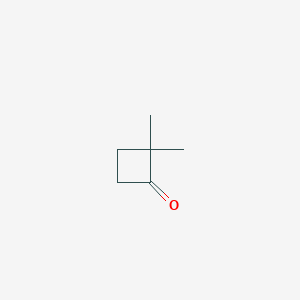

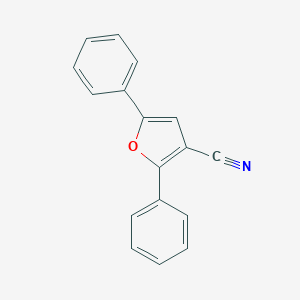

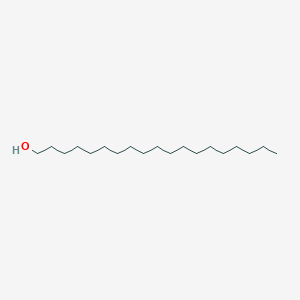

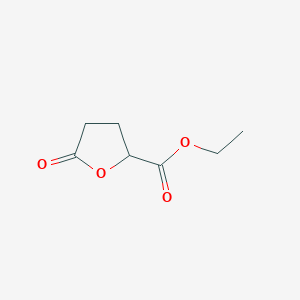

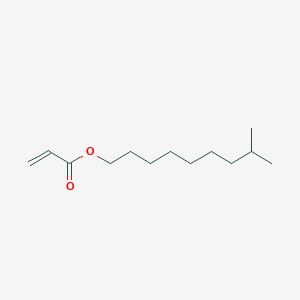

IUPAC Name |

8-methylnonyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFPWDANALGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859622 | |

| Record name | 8-Methylnonyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

240 °F (USCG, 1999), 240 °F (open cup) | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Saturated vapor density= 0.02053 lb/cu ft @ 304 °F | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, Water-white liquid | |

CAS RN |

1330-61-6, 928714-73-2 | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WET3U98PW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-148 °F (USCG, 1999), -100 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of isodecyl acrylate?

A1: Isodecyl acrylate is primarily used as a monomer in the production of various polymers. These polymers find applications in diverse fields, including:

- Lube Oil Additives: IDA-based polymers improve the viscosity index and pour point of lube oils, enhancing their performance at low temperatures. [, , , , ]

- Pressure-Sensitive Adhesives: IDA contributes to the adhesive properties of pressure-sensitive adhesives used in medical and industrial applications. []

- Oil Sorbents: Crosslinked IDA copolymers exhibit high oil absorbency, making them suitable for oil spill remediation. [, ]

- Nanocomposite Materials: IDA acts as a matrix for incorporating nanoparticles like DAST, leading to the development of advanced optical materials. [, ]

- Biodegradable Polymers: Incorporating IDA into copolymers with biodegradable components like β-pinene enhances their biodegradability, contributing to environmentally friendly applications. [, ]

Q2: How does the concentration of isodecyl acrylate affect the properties of copolymers?

A2: The concentration of IDA significantly influences the properties of the resulting copolymers. For instance, increasing the IDA content in 1-octene-IDA copolymers leads to higher oil absorbency due to enhanced hydrophobicity. [] Similarly, in lube oil applications, the viscosity index and pour point depressing properties are dependent on the concentration of IDA in the polymer additive. [, ]

Q3: Can isodecyl acrylate be used to create porous polymers?

A3: Yes, isodecyl acrylate is a key component in synthesizing emulsion-templated porous polymers known as polyHIPEs. These porous structures, with interconnected open cells, find applications in catalysis, separations, and tissue engineering. []

Q4: How does the presence of isodecyl acrylate impact the stability of vesicles?

A4: Polymerizing isodecyl acrylate within the bilayer of vesicles can enhance their stability, leading to the formation of polymer microcapsules. This process is particularly effective when using fluorinated vesicles, which provide a more ordered environment for polymerization. []

Q5: What is the molecular formula and weight of isodecyl acrylate?

A5: The molecular formula of isodecyl acrylate is C13H24O2, and its molecular weight is 212.33 g/mol.

Q6: What spectroscopic techniques are used to characterize isodecyl acrylate and its polymers?

A6: Various spectroscopic techniques are employed to characterize isodecyl acrylate and its polymers, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and composition of IDA-containing polymers. [, , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in IDA and its polymers. [, , ]

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of IDA-based polymers. [, , , ]

Q7: How does isodecyl acrylate behave under high pressure conditions?

A7: Studies show that the cloud point of poly(isodecyl acrylate) in supercritical carbon dioxide shifts to lower temperatures and pressures upon adding isodecyl acrylate or dimethyl ether. []

Q8: Can isodecyl acrylate be used in formulations exposed to UV radiation?

A9: Yes, isodecyl acrylate is used in UV-curable formulations, such as those used for creating photoresponsive oil sorbents. These materials utilize the photoisomerization of azobenzene moieties incorporated alongside IDA. []

Q9: What is known about the biodegradability of isodecyl acrylate-based polymers?

A10: While isodecyl acrylate itself is not readily biodegradable, incorporating it into copolymers with naturally derived monomers like β-pinene and vegetable oils significantly improves their biodegradability. This characteristic makes them promising candidates for eco-friendly applications. [, ]

Q10: How can isodecyl acrylate vapors be monitored in the workplace?

A11: A sensitive method for monitoring personal exposure to isodecyl acrylate vapors involves adsorbing the vapor on activated silica gel, followed by desorption in acetone and analysis by gas chromatography. This method allows for the detection of IDA vapors at concentrations as low as 0.05 ppmv. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。